Methyl 5-bromopyridin-3-ylcarbamate
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Overview
Description
Methyl 5-bromopyridin-3-ylcarbamate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromopyridin-3-ylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-azidopyridin-3-ylcarbamate or 5-thiopyridin-3-ylcarbamate.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Methyl 5-bromopyridin-3-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carbamate group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
- Methyl 5-bromopyridine-3-carboxylate
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridine-2-thiol
Comparison: Methyl 5-bromopyridin-3-ylcarbamate is unique due to the presence of both a bromine atom and a carbamate group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, methyl 5-bromopyridine-3-carboxylate lacks the carbamate group, limiting its reactivity in certain contexts.
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(5-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11) |
InChI Key |
YCFNLAOHTIOOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=CN=C1)Br |
Origin of Product |
United States |
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